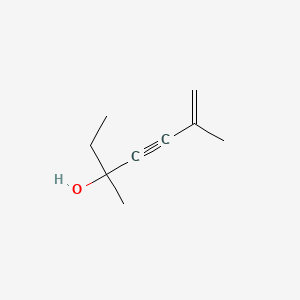
2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane
説明
“2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane” is a chemical compound with the molecular formula C10H20O5 . It has a molecular weight of 220.27 . The compound is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane” consists of an oxirane ring with a methoxyethoxyethoxyethyl group attached . The InChI code for the compound is 1S/C10H20O5/c1-11-2-3-12-4-5-13-6-7-14-8-10-9-15-10/h10H,2-9H2,1H3 .
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 286.2±25.0 °C at 760 mmHg . The compound is also characterized by a flash point of 110.4±23.1 °C .
科学的研究の応用
Alternating Copolymers
- Thermosensitivity and Degradability : This compound has been used to create novel alternating copolymers with a polyester backbone and oligo(ethylene glycol) side chain. These copolymers exhibit controlled thermosensitivity and degradability, making them promising for biomedical applications (Feng et al., 2012).
Chemical Reactions
- Reaction with Oxazolidin-2-ones : It reacts with N-unsubstituted oxazolidin-2-ones to form isomeric oxazolidin-2-ones, which have potential applications in organic synthesis (Lobanova et al., 2016).
Polymerization
- Polyether with Carbonyl–Aromatic π-Stacked Structure : This compound is used in the polymerization process to create polyethers with unique carbonyl–aromatic π-stacked structures, which may lead to intramolecular charge transfer interactions (Merlani et al., 2015).
Electrochemical Applications
- Functionalization of Poly(3,4‐ethylenedioxythiophene) Films : This compound has been utilized to enhance the electrochromic properties of films, showing potential for use in smart windows and displays (Zhang et al., 2014).
Corrosion Inhibition
- Inhibition of Carbon Steel Corrosion : It has shown effectiveness as a corrosion inhibitor for carbon steel in acidic solutions, which is significant for industrial applications (Dagdag et al., 2019).
Drug Delivery
- Sustained Release Drug Delivery : Amphiphilic alternating polyesters using this compound have been synthesized, showing potential for sustained release drug delivery, particularly in cancer therapy (Wang et al., 2011).
Battery Technology
- Polymer Electrolyte for Lithium Batteries : Novel branched copolyethers containing this compound have been synthesized for use as polymer electrolytes in lithium batteries, showing high ionic conductivity (Zheng et al., 2014).
Safety And Hazards
特性
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-9-2-3-10-4-5-11-6-8-7-12-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBPICZFQWJEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439913 | |
| Record name | 2-(2-methoxyethoxy)ethyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane | |
CAS RN |
71712-93-1 | |
| Record name | 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71712-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-methoxyethoxy)ethyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



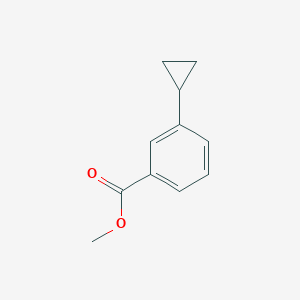

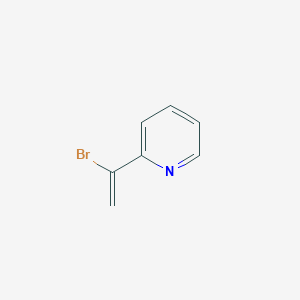
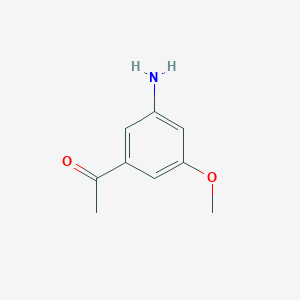
![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)
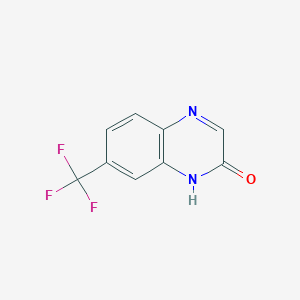
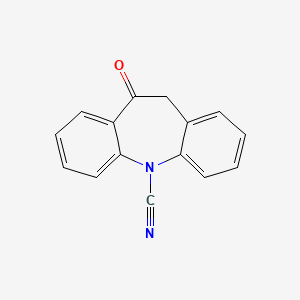
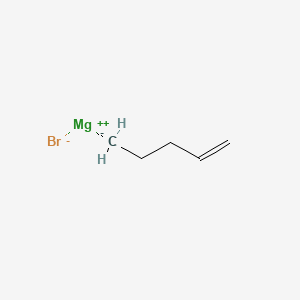
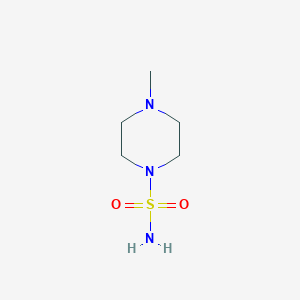
![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
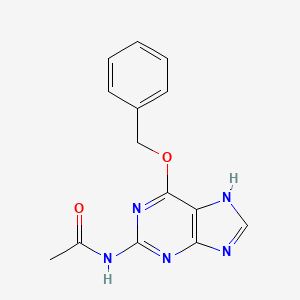
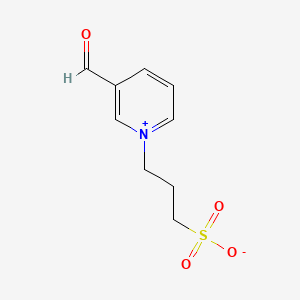
![1',2',3',6'-Tetrahydro-[2,4']bipyridinyl](/img/structure/B1611418.png)
